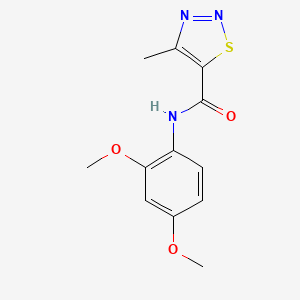

N-(2,4-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(2,4-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide moiety at position 5. The amide nitrogen is attached to a 2,4-dimethoxyphenyl group, which confers distinct electronic and steric properties.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-7-11(19-15-14-7)12(16)13-9-5-4-8(17-2)6-10(9)18-3/h4-6H,1-3H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKVSOFRBQTWLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 2,4-dimethoxyaniline with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the thiadiazole ring. The final step involves the acylation of the thiadiazole with an appropriate carboxylic acid derivative to form the carboxamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction of the thiadiazole ring can yield various reduced forms, which may have different biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Reduced thiadiazole derivatives.

Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including N-(2,4-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, have been evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit significant activity against various bacterial strains. For instance, a series of derivatives were synthesized and tested for their in vitro antimicrobial activity, revealing minimum inhibitory concentrations (MIC) as low as 1.95–15.62 µg/mL against specific pathogens .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | MIC (µg/mL) | MBC/MIC Ratio |

|---|---|---|

| N-(2,4-dimethoxyphenyl)-4-methyl... | 1.95–15.62 | 1–4 |

| Other Thiadiazole Derivative A | 10–20 | 2 |

| Other Thiadiazole Derivative B | 5–30 | 3 |

Anticancer Properties

Thiadiazole derivatives have also been investigated for their anticancer potential. For example, compounds derived from the thiadiazole scaffold have shown promising results against various cancer cell lines, including breast cancer (MCF-7). The IC50 values for some derivatives were comparable to standard chemotherapeutic agents like doxorubicin . These findings suggest that this compound could be a candidate for further development as an anticancer agent.

Table 2: Anticancer Activity Against MCF-7 Cells

| Compound | IC50 (µg/mL) | Comparison Drug IC50 (Doxorubicin) |

|---|---|---|

| N-(2,4-dimethoxyphenyl)-4-methyl... | 12.8 | 3.13 |

| Other Thiadiazole Derivative A | 8.1 | 3.13 |

| Other Thiadiazole Derivative B | 15.0 | 3.13 |

Future Directions and Case Studies

Research into the applications of this compound is ongoing. Future studies may focus on:

- In vivo Studies : Evaluating the efficacy and safety of this compound in animal models.

- Structural Modifications : Exploring how changes in the chemical structure can enhance biological activity.

- Combination Therapies : Investigating the potential of using this compound in conjunction with other therapeutic agents to improve treatment outcomes.

Case Study Example : In a recent study examining a series of thiadiazole derivatives for antimicrobial activity against resistant bacterial strains, this compound demonstrated superior efficacy compared to traditional antibiotics . This highlights its potential role in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as bacterial RNA polymerase, by binding to their active sites. This inhibition disrupts the normal function of the enzyme, leading to the suppression of bacterial growth. Additionally, the compound may interact with cellular pathways involved in inflammation and cancer, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

- Electron-Donating Groups (e.g., methoxy, methyl) : Increase solubility and may enhance interactions with polar binding pockets. The target compound’s dimethoxy groups could favor hydrogen bonding or π-stacking in enzymatic active sites.

- Electron-Withdrawing Groups (e.g., trifluoromethyl, chloro) : Improve metabolic stability and membrane permeability. BTP2’s bis(trifluoromethyl) group enhances lipophilicity, aiding cellular uptake .

- Heterocyclic Substituents (e.g., furan, pyrazole) : Modulate selectivity. BTP2’s pyrazole moiety contributes to SOCE inhibition but introduces off-target effects on TRP channels .

Biological Activity

N-(2,4-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Thiadiazole Compounds

Thiadiazoles are heterocyclic compounds characterized by a five-membered ring containing both sulfur and nitrogen. They exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The incorporation of various substituents can enhance their therapeutic potential and selectivity against specific targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study comparing various derivatives of thiadiazoles, compounds with similar scaffolds showed minimum inhibitory concentrations (MICs) below 0.1 µM against Mycobacterium tuberculosis, suggesting potent antitubercular activity .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Pathogen | MIC (µM) | Reference |

|---|---|---|---|

| 3d | M. tuberculosis | <0.1 | |

| 5k | M. tuberculosis | <0.1 | |

| 9 | E. coli | 0.17 | |

| 8 | B. cereus | 0.23 |

Anticancer Activity

The compound also demonstrates promising anticancer properties. In vitro studies have shown that thiadiazole derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways and inhibiting key enzymes involved in cell proliferation . For instance, modifications in the thiadiazole structure have been linked to enhanced cytotoxic effects against various cancer cell lines.

Case Study: Apoptosis Induction

In a study involving several thiadiazole derivatives, one compound was shown to significantly induce apoptosis in human colorectal cancer cells (HT-29 and DLD-1). The mechanism involved the inhibition of topoisomerase IIα phosphorylation, which is crucial for DNA replication and repair . This suggests that this compound may have similar mechanisms.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antibacterial Mechanism : The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity. This is critical for its effectiveness against pathogens like M. tuberculosis.

- Anticancer Mechanism : It may induce apoptosis through the activation of pro-apoptotic factors or inhibition of anti-apoptotic proteins within cancer cells . This dual action enhances its potential as an anticancer agent.

Safety Profile

Preliminary toxicity assessments indicate that derivatives with the thiadiazole scaffold exhibit low toxicity levels at therapeutic doses. For example, oral administration of certain derivatives at high doses (2000 mg/kg) resulted in no mortalities or adverse effects observed in animal models . This safety profile is crucial for the development of new therapeutic agents.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Core

The 1,2,3-thiadiazole ring undergoes nucleophilic substitution at the 4- or 5-position under acidic or basic conditions .

-

Methyl Group Replacement : The 4-methyl substituent can be displaced by nucleophiles (e.g., amines, thiols) in the presence of oxidizing agents like H₂O₂ .

| Reaction Conditions | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol, 80°C, 6h | NH₂NH₂ | 4-NHNH₂ | 72 |

Condensation Reactions via the Carboxamide Group

The carboxamide group participates in hydrazone formation with aldehydes or ketones :

-

Synthesis of Hydrazide–Hydrazones : Reacted with substituted benzaldehydes (e.g., 5-nitro-2-furaldehyde) under acidic conditions to form antimicrobial derivatives .

General Reaction:

| Aldehyde Substituent | Product Activity (MIC, μg/mL) | Reference |

|---|---|---|

| 5-Nitro-2-furyl | 6.25 (vs. S. aureus) | |

| 2-Chlorophenyl | 12.5 (vs. C. albicans) |

Reduction of the Thiadiazole Ring

The thiadiazole ring is reduced to a dihydrothiadiazole or opened entirely under reductive conditions :

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni in ethanol yields dihydro derivatives .

-

LiAlH₄ Reduction : Cleaves the thiadiazole ring to form thiol intermediates.

Oxidation Reactions

The 4-methyl group is susceptible to oxidation:

-

KMnO₄/H₂SO₄ : Converts the methyl group to a carboxylic acid (–COOH).

-

Product: 4-carboxy-1,2,3-thiadiazole-5-carboxamide derivatives.

-

Electrophilic Aromatic Substitution

The dimethoxyphenyl group undergoes electrophilic substitution, though steric hindrance from methoxy groups limits reactivity:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 3- or 5-position of the phenyl ring.

-

Halogenation : Bromination with Br₂/FeBr₃ occurs at the para position relative to methoxy groups .

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Sonogashira) modify the aromatic ring :

| Catalyst | Ligand | Substituent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | 4-Fluorophenyl | 65 |

Ring-Opening and Rearrangement

Under strong acids (HCl, H₂SO₄), the thiadiazole ring opens to form thioamide intermediates, which can cyclize into alternative heterocycles (e.g., thiazoles) .

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of N-(2,4-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

- Methodological Answer :

- HPLC : Use reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm). A mobile phase of acetonitrile/water (70:30 v/v) is effective for resolving thiadiazole carboxamides. Purity ≥99% is achievable with retention time consistency .

- GC-MS : For volatile derivatives, employ GC with a DB-5MS column and electron ionization (EI) to confirm molecular weight and fragmentation patterns .

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ can validate substituent positions (e.g., 2,4-dimethoxy phenyl groups) and carboxamide linkage .

Q. What synthetic routes are effective for preparing this compound with high yield?

- Methodological Answer :

- Step 1 : Condense 2,4-dimethoxyaniline with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride in anhydrous acetonitrile under reflux (70°C, 4 h) to form the carboxamide bond.

- Step 2 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent). Yields >85% are typical for analogous thiadiazole carboxamides .

Q. What mechanisms underlie its biological activity in plant-pathogen interaction studies?

- Methodological Answer :

- The compound likely activates systemic acquired resistance (SAR) via its metabolite, similar to tiadinil (a structural analog). Design experiments using Arabidopsis mutants (e.g., npr1) to confirm SAR dependency. Quantify salicylic acid (SA) levels and PR gene expression (e.g., PR1) post-treatment .

Advanced Research Questions

Q. How can researchers experimentally differentiate between direct antimicrobial effects and induced resistance mechanisms?

- Methodological Answer :

- Dual Assay Approach :

In vitro : Test compound against Xanthomonas oryzae (rice blight pathogen) at varying concentrations (0–100 µM) in agar diffusion assays. No inhibition zones suggest no direct antimicrobial activity .

In planta : Pre-treat rice seedlings with the compound, then challenge with pathogens. Measure lesion size reduction and correlate with SA/JA pathway markers .

Q. What strategies resolve contradictions in Ca²⁺ signaling data when using thiadiazole carboxamides as SOCE inhibitors?

- Methodological Answer :

- Specificity Controls : Co-apply BTP2 (a known SOCE inhibitor) or use CRISPR-edited cell lines lacking STIM1/ORAI1. Compare Ca²⁺ flux (Fura-2 AM imaging) to isolate compound-specific effects .

- Dose Optimization : Titrate concentrations (1–50 µM) to avoid off-target TRPC channel modulation .

Q. How can solubility limitations in aqueous systems be addressed for in vivo delivery?

- Methodological Answer :

- Derivatization : Introduce hydrophilic groups (e.g., PEGylation) at the 4-methyl position while retaining the thiadiazole core.

- Formulation : Use cyclodextrin-based nanocarriers or DMSO/Tween-80 emulsions (≤0.1% v/v) to enhance bioavailability without cytotoxicity .

Structure-Activity Relationship (SAR) & Data Analysis

Q. How do substituent variations on the phenyl ring affect SAR activation efficacy?

- Methodological Answer :

- Comparative Analysis : Synthesize analogs with electron-withdrawing (e.g., -Cl) vs. electron-donating (e.g., -OCH₃) groups. Assess SAR efficacy via:

- PR1 gene induction in Arabidopsis (qRT-PCR).

- Disease resistance scoring in rice blast assays.

- Key Finding : 2,4-Dimethoxy groups (current compound) may enhance membrane permeability vs. 3-chloro-4-methyl (tiadinil), but reduce metabolite stability .

Q. How should discrepancies in reported metabolite profiles or half-lives be addressed?

- Methodological Answer :

- Standardized Protocols : Use isotope-labeled compound (e.g., ¹³C-thiadiazole) for LC-MS/MS tracking in plant tissues. Compare degradation under controlled pH/temperature .

- Collaborative Validation : Share samples across labs using harmonized HPLC conditions (e.g., 0.1% formic acid in mobile phase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.